molecular formula C18H28N4O2 B6970714 4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide

4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide

Cat. No.: B6970714
M. Wt: 332.4 g/mol
InChI Key: VKWMBGIDKLMTIT-UHFFFAOYSA-N
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Description

4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its complex structure, which includes a piperazine ring, a benzylamino group, and a carboxamide group.

Properties

IUPAC Name

4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-15(2)20(3)18(24)22-11-9-21(10-12-22)14-17(23)19-13-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWMBGIDKLMTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)N1CCN(CC1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced by reacting benzylamine with the piperazine intermediate in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide is unique due to its specific structural features, such as the combination of a piperazine ring with a benzylamino group and a carboxamide group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.

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